![molecular formula C5H12ClNO3S B2375738 (3R,4S)-4-Methylsulfonyloxolan-3-amine;hydrochloride CAS No. 2460739-95-9](/img/structure/B2375738.png)
(3R,4S)-4-Methylsulfonyloxolan-3-amine;hydrochloride
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Overview
Description
The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include the compound’s occurrence in nature or its role in biological or industrial processes .
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and types of reactions the compound undergoes .Scientific Research Applications
- “(3R,4S)-4-Methylsulfonyloxolan-3-amine;hydrochloride” is a compound that has been used in the synthesis of pheromones. For example, it serves as a precursor for the synthesis of (3R,4S)-4-methyl-3-hexanol, which is the pheromone of the ant Tetramorium impurum .
- The Claisen rearrangement, discovered in 1912, involves the sigmatropic conversion of allyl vinyl ethers into homoallyl carbonyl compounds . This rearrangement has found applications in the synthesis of natural products, including terpenoids, as well as in the fragrance and flavor industry .
- The majority of Claisen rearrangements require high temperatures (100-350°C), although catalytic syntheses are also known .
- The Cope rearrangement is another [3,3]-sigmatropic rearrangement that shares a similar mechanism with the Claisen rearrangement . It has been widely used in organic syntheses, including the production of fragrance and flavor compounds .
- The Carroll rearrangement is yet another [3,3]-sigmatropic rearrangement that has applications in the synthesis of fragrance and flavor compounds .
- Tandem sigmatropic rearrangements involve sequential rearrangements. These have been explored in the synthesis of flavor and fragrance compounds .
Pheromone Synthesis
Claisen Rearrangement
Cope Rearrangement
Carroll Rearrangement
Tandem Sigmatropic Rearrangements
Ene Reaction
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3R,4S)-4-methylsulfonyloxolan-3-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S.ClH/c1-10(7,8)5-3-9-2-4(5)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCTUJTWDBYYDW-TYSVMGFPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1COCC1N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)[C@@H]1COC[C@H]1N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-4-Methylsulfonyloxolan-3-amine;hydrochloride |
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